BenchChemオンラインストアへようこそ!

2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(PROPIONYLAMINO)BENZOATE

Lipophilicity ADME Medicinal Chemistry

2-[4-(Aminosulfonyl)anilino]-2-oxoethyl 2-(propionylamino)benzoate (IUPAC: [2-oxo-2-(4-sulfamoylanilino)ethyl] 2-(propanoylamino)benzoate; molecular formula C₁₈H₁₉N₃O₆S; MW 405.4 g/mol) is a dual-pharmacophore hybrid molecule that covalently links a primary sulfonamide (4-aminosulfonylphenyl) recognition element to an ortho-propionylamino-substituted benzoate ester via a 2-oxoethyl bridge. The compound belongs to the broader class of sulfonamide-bearing benzoate esters catalogued in the ChEBI ontology (CHEBI:35358 sulfonamide parent class), with its unique ortho-acylamino benzoate substructure distinguishing it from the more common para-substituted sulfamoyl benzoate analogs such as probenecid.

Molecular Formula C18H19N3O6S
Molecular Weight 405.4 g/mol
Cat. No. B4057114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(PROPIONYLAMINO)BENZOATE
Molecular FormulaC18H19N3O6S
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=CC=CC=C1C(=O)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C18H19N3O6S/c1-2-16(22)21-15-6-4-3-5-14(15)18(24)27-11-17(23)20-12-7-9-13(10-8-12)28(19,25)26/h3-10H,2,11H2,1H3,(H,20,23)(H,21,22)(H2,19,25,26)
InChIKeyXPGPVDSASUNADX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Aminosulfonyl)anilino]-2-oxoethyl 2-(propionylamino)benzoate — Structural Identity, Physicochemical Profile, and Sulfonamide-Anthranilate Hybrid Classification


2-[4-(Aminosulfonyl)anilino]-2-oxoethyl 2-(propionylamino)benzoate (IUPAC: [2-oxo-2-(4-sulfamoylanilino)ethyl] 2-(propanoylamino)benzoate; molecular formula C₁₈H₁₉N₃O₆S; MW 405.4 g/mol) is a dual-pharmacophore hybrid molecule that covalently links a primary sulfonamide (4-aminosulfonylphenyl) recognition element to an ortho-propionylamino-substituted benzoate ester via a 2-oxoethyl bridge . The compound belongs to the broader class of sulfonamide-bearing benzoate esters catalogued in the ChEBI ontology (CHEBI:35358 sulfonamide parent class), with its unique ortho-acylamino benzoate substructure distinguishing it from the more common para-substituted sulfamoyl benzoate analogs such as probenecid . Predicted physicochemical descriptors—ACD/LogP 2.11, polar surface area 153 Ų, 4 hydrogen bond donors, 9 hydrogen bond acceptors, and zero Rule-of-5 violations—position this compound within orally bioavailable chemical space while the predicted logS of approximately −3.45 indicates moderate aqueous solubility . The compound is catalogued in screening collections under identifiers ZINC02832913 and ChemSpider CSID:1635177, and has been registered in the MMsINC molecular database, indicating its availability as a research tool compound for academic and industrial discovery programs .

Why In-Class Sulfonamide-Benzoate Analogs Cannot Simply Replace 2-[4-(Aminosulfonyl)anilino]-2-oxoethyl 2-(propionylamino)benzoate — The Ortho-Propionylamino Differentiation Problem


Generic substitution within the sulfonamide-benzoate ester class is unreliable because the ortho-propionylamino substituent on the anthranilic acid core of the target compound creates a distinct hydrogen-bonding topology, electronic distribution, and steric environment that cannot be replicated by analogs bearing acetyl (C₂), butylamino, dimethylamino, or N-benzoylalaninate replacements at the equivalent position . Direct BindingDB evidence demonstrates that even seemingly conservative modifications to the acyl amino benzoate moiety produce order-of-magnitude shifts in biological activity: the phenacyl ester analog (2-oxo-2-phenylethyl 2-(propionylamino)benzoate) shows only weak activity against alkaline phosphatase (IC₅₀ = 999 µM) and heat shock factor protein 1 (EC₅₀ = 46.9 µM), while the 4-dimethylamino regioisomeric analog shows IC₅₀ = 7.3 µM against tyrosine-protein phosphatase . Furthermore, the propionyl (C₃) acyl chain length is intermediate between the shorter acetyl (C₂) analog (MW 391.4 vs. 405.4) and bulkier substituents, directly impacting predicted LogP (ΔLogP ≈ 1.4 vs. the N-benzoylalaninate analog) and thereby modulating membrane permeability, metabolic stability, and target engagement in ways that cannot be inferred from class-average behavior . The quantitative evidence in Section 3 details these non-interchangeable properties. Limitation note: Direct head-to-head experimental biological assay data for this specific compound remain scarce in the published literature; the differentiation below relies substantially on cross-study comparable physicochemical measurements and class-level pharmacological inference from structurally validated sulfonamide congeners.

Quantitative Differentiation Evidence for 2-[4-(Aminosulfonyl)anilino]-2-oxoethyl 2-(propionylamino)benzoate Versus Closest Structural Analogs


Lipophilicity Differentiation: Propionylamino Benzoate (LogP 2.11) vs. N-Benzoylalaninate Analog (LogP 0.71) — A 1.4-Log-Unit Shift with Implications for Membrane Permeability and Target Engagement

The target compound exhibits an ACD/LogP of 2.11 (predicted by the ACD/Labs Percepta Platform v14.00), whereas the closest commercially catalogued structural comparator—2-oxo-2-(4-sulfamoylanilino)ethyl N-benzoylalaninate—has a measured LogP of 0.7058 and LogD (pH 7.4) of 0.7047, both determined experimentally and reported by ChemDiv . This difference of ΔLogP ≈ 1.4 corresponds to an approximately 25-fold difference in octanol-water partition coefficient, placing the target compound in the more lipophilic, membrane-permeable range typically associated with improved passive diffusion across lipid bilayers while remaining within drug-like space (LogP < 5). The difference arises directly from the replacement of the polar N-benzoylalaninate ester with the less polar, conformationally restrained ortho-propionylamino benzoate moiety.

Lipophilicity ADME Medicinal Chemistry

Hydrogen Bond Acceptor Capacity: Target (9 HBA) vs. N-Benzoylalaninate Analog (12 HBA) — A 25% Reduction in HBA Count Predicts Improved Permeability and Reduced Efflux Susceptibility

The target compound possesses 4 hydrogen bond donors (HBD) and 9 hydrogen bond acceptors (HBA), as computed from its chemical structure via the ACD/Labs Percepta Platform and independently verified by MMsINC . The structurally analogous N-benzoylalaninate ester comparator bears 4 HBD and 12 HBA . The 3 additional HBA in the comparator arise from the extra carbonyl and amide groups within the benzoylalaninate substituent. In the context of established drug-likeness guidelines, the HBA count of the target compound (9) remains within the recommended threshold (≤10 HBA for optimal oral absorption per Lipinski and Veber analyses), whereas the comparator exceeds it, predicting superior passive transcellular permeability and reduced susceptibility to P-glycoprotein-mediated efflux for the target.

Hydrogen Bonding Drug-likeness Permeability

Carbonic Anhydrase Inhibition Potential: The 4-Sulfamoylphenyl Pharmacophore in the Target Compound Shares the Primary Zinc-Binding Motif Validated in N-(4-Sulfamoylphenyl)propanamide (Ki = 210 nM Against CA VA)

The target compound contains the identical 4-(aminosulfonyl)phenyl (primary sulfonamide) pharmacophore present in the validated carbonic anhydrase (CA) inhibitor N-(4-sulfamoylphenyl)propanamide (CHEMBL278395; CAS 4708-37-6), which has been directly assayed against multiple CA isoforms . This comparator compound—effectively the N-phenylpropanamide fragment of the target without the benzoate ester bridge—displays Ki values of 210 nM against murine carbonic anhydrase VA (measured by stopped-flow CO₂ hydration assay using an Applied Photophysics instrument with phenol red indicator), 232 nM against human CA II (measured by 4-nitrophenyl acetate hydrolysis monitored spectrophotometrically at 400 nm), and 2,630 nM against bovine CA IV . The primary sulfonamide group (—SO₂NH₂) serves as the zinc-binding warhead that coordinates the catalytic Zn²⁺ ion in the CA active site; the target compound retains this critical recognition element while extending the molecular scaffold via the 2-oxoethyl benzoate linker, potentially enabling interactions with residues lining the CA active site rim (residues 131–135 and 200–204 in hCA II) that are inaccessible to the smaller fragment comparator .

Carbonic Anhydrase Sulfonamide Enzyme Inhibition

Molecular Size and Rotatable Bond Differentiation: Target (MW 405.4; 8 Rotatable Bonds) vs. Probenecid (MW 285.4; 7 Rotatable Bonds) — Balanced Size for Target-Space Coverage Without Pharmacokinetic Penalty

The target compound (MW 405.4 g/mol; 8 freely rotatable bonds; zero Rule-of-5 violations) occupies an intermediate molecular weight range between the clinically approved sulfonamide probenecid (MW 285.4; 7 rotatable bonds) and larger, less ligand-efficient screening library members such as 2-(butylamino)benzoic acid [2-oxo-2-(4-sulfamoylanilino)ethyl] ester (MW ~405.1 but with reduced HBA count of 8 and different electronic character due to the secondary amine replacing the amide) . This intermediate size—combined with a calculated polar surface area of 153 Ų (within the <140–170 Ų range associated with good oral absorption)—positions the target compound favorably for fragment-to-lead optimization campaigns where maintaining ligand efficiency (LE > 0.3 kcal/mol per heavy atom) is a key decision criterion. The propionylamino substituent contributes 3 additional heavy atoms (C₃H₅NO) relative to the acetamido analog, providing incremental hydrophobic contact surface without pushing the molecule into 'beyond Rule-of-5' territory.

Molecular Weight Drug-likeness Ligand Efficiency

Recommended Research and Procurement Application Scenarios for 2-[4-(Aminosulfonyl)anilino]-2-oxoethyl 2-(propionylamino)benzoate Based on Quantitative Differentiation Evidence


Carbonic Anhydrase Isoform-Selective Inhibitor Discovery Programs

The target compound is suited as a starting scaffold for carbonic anhydrase (CA) inhibitor development programs targeting isoforms relevant to glaucoma (CA II, CA IV), cancer (CA IX, CA XII), or epilepsy. The validated 4-(aminosulfonyl)phenyl zinc-binding pharmacophore—shared with N-(4-sulfamoylphenyl)propanamide which exhibits Ki = 210 nM against CA VA and Ki = 232 nM against CA II in stopped-flow CO₂ hydration assays —provides a credible activity anchor. The 2-oxoethyl benzoate linker and ortho-propionylamino substituent extend the scaffold toward the CA active site rim, offering vectors for isoform selectivity engineering that are unavailable in smaller fragment analogs. Procurement rationale: select this compound over the smaller N-(4-sulfamoylphenyl)propanamide fragment (MW 228.3) when the research objective requires exploring CA isoform selectivity rather than pan-CA inhibition, or when seeking a lead-like starting point with balanced LogP (2.11) that does not require extensive property optimization for cellular activity.

Medium-Throughput Phenotypic Screening Library Procurement for Infectious Disease Programs

The primary sulfonamide motif embedded in this compound is the pharmacophore responsible for the antibacterial activity of the sulfonamide drug class through inhibition of dihydropteroate synthase (DHPS) in the bacterial folate biosynthesis pathway. The 4-sulfamoylphenylalkylamide chemotype has demonstrated inhibition of carbonic anhydrases expressed in Vibrio cholerae (VchCAα, VchCAβ, and VchCAγ), supporting a polypharmacology hypothesis for antibacterial sulfonamides that extends beyond DHPS inhibition . The target compound's favorable LogP (2.11) relative to more polar sulfonamides suggests improved Gram-negative outer membrane penetration potential. Procurement scenario: include this compound in diversity-oriented screening libraries for programs targeting antimicrobial resistance, where its dual CA/DHPS inhibition potential provides a differentiated mechanism-of-action hypothesis compared to single-target sulfonamide antibiotics. The compound's catalogued availability via ChemSpider (CSID:1635177) and ZINC (ZINC02832913) databases confirms its accessibility for academic screening centers and CRO collections.

Fragment-to-Lead Optimization Leveraging Ortho-Propionylamino Benzoate as a Tunable Hydrophobic Anchor

The ortho-propionylamino benzoate substructure represents a modular, synthetically tractable hydrophobic anchor that can be systematically varied to modulate LogP, HBA count, and target engagement. The quantitative LogP differential (ΔLogP ≈ 1.4 vs. the N-benzoylalaninate analog ) demonstrates that even conservative replacements of the benzoate ester moiety produce substantial shifts in physicochemical properties. Procurement scenario: purchase this compound as the reference standard for a focused library enumeration around the 2-(acylamino)benzoate substructure, using the target as the hydrophobicity benchmark (LogP 2.11) against which more polar (e.g., acetamido, LogP estimated ~1.8) or more lipophilic (e.g., butyramido, LogP estimated ~2.4) variants are compared. This application leverages the compound's zero Rule-of-5 violations and 8 rotatable bonds as a favorable starting point for property-guided optimization without triggering lead-likeness alerts.

Chemoproteomics Probe Design Utilizing the Sulfonamide Warhead for Affinity-Based Protein Profiling

The target compound's bifunctional architecture—featuring a protein-targeting sulfonamide warhead on one terminus and a synthetically accessible benzoate ester on the other—makes it a candidate scaffold for designing activity-based protein profiling (ABPP) probes. The benzoate ester position can be functionalized with a click-chemistry handle (e.g., terminal alkyne) or a photoaffinity label (e.g., diazirine) without modifying the sulfonamide zinc-binding group, enabling pull-down and identification of cellular targets engaged by sulfonamide-based inhibitors. The compound's catalogued availability through commercial screening collections (ZINC02832913; ChemDiv) facilitates rapid acquisition for probe synthesis programs. Procurement rationale: select this scaffold over simpler sulfonamide fragments because the propionylamino benzoate extension provides a validated derivatization point with measurable LogP impact, enabling researchers to tune the physicochemical properties of the final probe molecule while retaining the core sulfonamide recognition element.

Quote Request

Request a Quote for 2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(PROPIONYLAMINO)BENZOATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.